Cas no 2770501-73-8 (benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate)

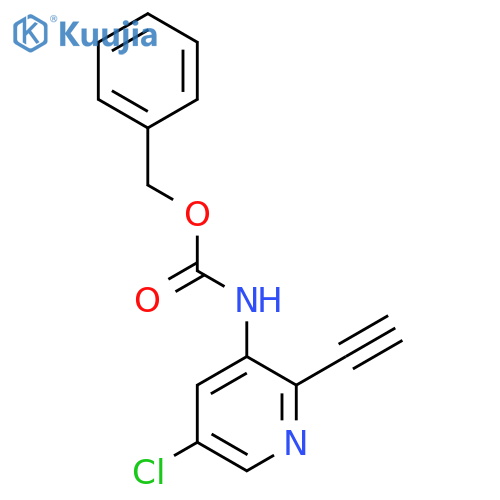

2770501-73-8 structure

商品名:benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate

- 2770501-73-8

- EN300-37396810

-

- インチ: 1S/C15H11ClN2O2/c1-2-13-14(8-12(16)9-17-13)18-15(19)20-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,18,19)

- InChIKey: RUHDYDJWWGYYEQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C#C)C(=C1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 286.0509053g/mol

- どういたいしつりょう: 286.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 51.2Ų

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37396810-1.0g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 1.0g |

$1371.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-5.0g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 5.0g |

$3977.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-10.0g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 10.0g |

$5897.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-0.25g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 0.25g |

$1262.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-0.5g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 0.5g |

$1316.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-2.5g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 2.5g |

$2688.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-0.05g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 0.05g |

$1152.0 | 2023-07-06 | ||

| Enamine | EN300-37396810-0.1g |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |

2770501-73-8 | 0.1g |

$1207.0 | 2023-07-06 |

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2770501-73-8 (benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量